molecular formula C15H23NO2 B14308437 N,N-diethylethanamine;3-phenylprop-2-enoic acid CAS No. 113641-69-3

N,N-diethylethanamine;3-phenylprop-2-enoic acid

Katalognummer: B14308437
CAS-Nummer: 113641-69-3
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: YCGRICUCUQLNGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylethanamine;3-phenylprop-2-enoic acid is a compound that combines the properties of an amine and a carboxylic acid. The compound is also known as 2-Propenoic acid, 3-phenyl-, (E)-, compd. with N,N-diethylethanamine (1:1). It has a molecular formula of C15H23NO2 and a molecular weight of 249.349 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;3-phenylprop-2-enoic acid typically involves the reaction of 3-phenylprop-2-enoic acid with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethylethanamine;3-phenylprop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N,N-diethylethanamine;3-phenylprop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials .

Wirkmechanismus

The mechanism of action of N,N-diethylethanamine;3-phenylprop-2-enoic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-diethylethanamine;3-phenylprop-2-enoic acid include:

Uniqueness

This compound is unique due to its combination of an amine and a carboxylic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

113641-69-3

Molekularformel

C15H23NO2

Molekulargewicht

249.35 g/mol

IUPAC-Name

N,N-diethylethanamine;3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H8O2.C6H15N/c10-9(11)7-6-8-4-2-1-3-5-8;1-4-7(5-2)6-3/h1-7H,(H,10,11);4-6H2,1-3H3

InChI-Schlüssel

YCGRICUCUQLNGD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.C1=CC=C(C=C1)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.